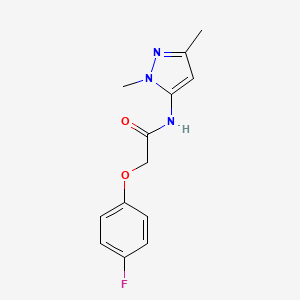

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide

Descripción

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide is a pyrazole-based acetamide derivative characterized by a 1,3-dimethylpyrazole core linked to a 4-fluorophenoxyacetamide group. Notably, the compound is listed as discontinued in commercial catalogs, which may indicate challenges in synthesis, stability, or efficacy compared to similar analogs .

Propiedades

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2/c1-9-7-12(17(2)16-9)15-13(18)8-19-11-5-3-10(14)4-6-11/h3-7H,8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUYZAJPTWVBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide typically involves a multi-step process:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with dimethyl groups: The pyrazole ring is then alkylated using methyl iodide in the presence of a strong base such as sodium hydride.

Formation of the fluorophenoxyacetamide moiety: This involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 4-fluorophenoxyacetyl chloride, which is then reacted with the dimethylpyrazole to form the final product.

Industrial Production Methods

Industrial production of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives have shown percent growth inhibitions (PGIs) of up to 86% against specific cancer types such as OVCAR-8 and SNB-19 .

The mechanism behind this activity often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and cancer progression . The structural attributes of the compound allow it to effectively interact with these enzymes, providing a basis for its anti-inflammatory and anticancer effects.

Anti-inflammatory Properties

The compound's ability to inhibit COX enzymes also positions it as a potential anti-inflammatory agent. Inflammation is a critical factor in various diseases, including cancer, arthritis, and cardiovascular diseases. By modulating inflammatory pathways, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide could serve as a therapeutic agent in managing inflammatory conditions.

Agricultural Applications

In addition to its medicinal properties, this compound has been explored for use in agricultural applications. Pyrazole derivatives have been recognized for their potential as agrochemicals due to their herbicidal and fungicidal activities . The incorporation of fluorine into the structure enhances the biological efficacy against pests while potentially reducing toxicity to non-target organisms.

Study 1: Anticancer Activity Assessment

A study conducted on various pyrazole derivatives demonstrated that compounds similar to N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide exhibited notable cytotoxicity against multiple cancer cell lines. The research utilized both in vitro and in vivo models to assess the efficacy of these compounds in tumor suppression .

Study 2: Inflammatory Response Modulation

Another research effort focused on evaluating the anti-inflammatory effects of pyrazole derivatives in animal models. The findings suggested that treatment with N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide led to reduced levels of pro-inflammatory cytokines and improved clinical outcomes in models of chronic inflammation .

Mecanismo De Acción

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Core Structural Features

Pyrazole rings are a common motif in the compared compounds, but substituents and secondary functional groups dictate their properties and applications.

Key Observations :

- The target compound’s 4-fluorophenoxy group may enhance electron-withdrawing effects compared to chlorophenyl or cyano groups in ’s analog .

Key Observations :

Key Observations :

- Chlorophenyl/cyano groups () are associated with neurotoxic insecticidal activity, whereas trifluoromethylbenzothiazoles () may target human enzymes .

- The target compound’s fluorophenoxy group could enhance membrane permeability but may lack target specificity compared to ’s amino-acid-like derivatives .

Actividad Biológica

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide can be represented as follows:

- IUPAC Name : N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide

- Molecular Formula : C13H14FN3O2

- Molecular Weight : 248.25 g/mol

The synthesis typically involves several steps:

- Formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

- Alkylation of the pyrazole ring using methyl iodide.

- Reaction of 4-fluorophenol with chloroacetyl chloride to form the final product.

Antimicrobial Properties

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide has been investigated for its antimicrobial activity against various pathogens. Notable findings include:

- Antibacterial Activity : The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM .

- Antifungal Activity : It has shown potential antifungal effects against Candida species, surpassing traditional antifungal agents like fluconazole in certain assays .

The mechanism by which N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and protein production, leading to bactericidal effects .

- Biofilm Disruption : Studies indicate that it can disrupt biofilm formation in bacteria, which is critical for treating chronic infections .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.